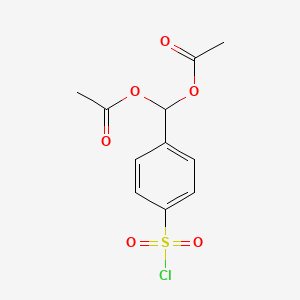

(4-(Chlorosulfonyl)phenyl)methylene diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXCHHLNVLPPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474388 | |

| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69232-47-9 | |

| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-(Chlorosulfonyl)phenyl)methylene diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and handling of (4-(Chlorosulfonyl)phenyl)methylene diacetate, a key intermediate in medicinal chemistry. As a bifunctional molecule, it incorporates a reactive sulfonyl chloride group and a protected hydroxymethyl moiety, making it a valuable building block for the synthesis of complex sulfonamides and other derivatives with potential therapeutic applications.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₁ClO₆S and a molecular weight of 306.72 g/mol , is an important organic compound for researchers in the field of drug discovery and development.[1] The presence of the sulfonyl chloride group allows for the facile introduction of a sulfonyl moiety into various molecules, a common strategy in the design of therapeutic agents.[2][3] The methylene diacetate group, on the other hand, can act as a protected form of a hydroxymethyl group, which can be deprotected under specific conditions to reveal a reactive handle for further chemical modifications. This dual functionality makes it a versatile reagent in the synthesis of novel compounds with potential biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis commences with the protection of the aldehyde group of 4-formylbenzoic acid, followed by reduction of the carboxylic acid to a primary alcohol. Subsequent acetylation of the alcohol and chlorosulfonation of the aromatic ring yields the target compound.

Caption: Figure 1: Proposed Synthesis of this compound

Detailed Experimental Protocol

Step 1: Protection of 4-Formylbenzoic acid

-

To a solution of 4-formylbenzoic acid in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Step 2: Reduction to the Primary Alcohol

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of the protected aldehyde from the previous step in THF.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF. Concentrate the filtrate to yield the primary alcohol.

Step 3: Acetylation of the Primary Alcohol

-

Dissolve the primary alcohol in dichloromethane (DCM) and add pyridine.

-

Cool the solution to 0 °C and add acetic anhydride dropwise.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (4-(hydroxymethyl)phenyl)methylene diacetate.

Step 4: Chlorosulfonation

-

In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid to 0 °C.

-

Slowly add (4-(hydroxymethyl)phenyl)methylene diacetate to the cooled chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm. A singlet for the methylene protons around 5.0-5.5 ppm. A singlet for the acetate methyl protons around 2.1 ppm.[4][5] |

| ¹³C NMR | Aromatic carbons in the range of 125-150 ppm. A carbonyl carbon from the acetate groups around 170 ppm. A methylene carbon around 60-70 ppm. A methyl carbon from the acetate groups around 21 ppm.[4][5] |

| IR Spectroscopy | Strong S=O stretching bands for the sulfonyl chloride at approximately 1370 cm⁻¹ and 1180 cm⁻¹. A strong C=O stretching band for the acetate groups around 1740 cm⁻¹. C-O stretching bands in the region of 1200-1250 cm⁻¹.[4][6][7] |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 306.7). Characteristic fragmentation patterns including the loss of the chlorine atom, acetate groups, and the sulfonyl chloride moiety.[8][9][10] |

Applications in Research and Drug Development

This compound is a versatile intermediate with several potential applications:

-

Synthesis of Sulfonamides: It can react with a wide range of primary and secondary amines to form sulfonamides, a class of compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3]

-

Prodrug Design: The methylene diacetate group can be designed to be hydrolyzed in vivo by esterases to release a more polar and potentially more active hydroxymethyl derivative.

-

Chemical Probes: This compound can be used to synthesize chemical probes for studying biological processes, where the sulfonyl chloride group can be used to covalently label proteins or other biomolecules.

Safety and Handling

Sulfonyl chlorides are hazardous chemicals that must be handled with extreme care.[11][12][13]

-

Hazards: this compound is expected to be corrosive and will react violently with water, releasing hydrochloric acid.[11][12] It is also incompatible with strong bases.[11][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11][13][14]

-

Handling: All work should be conducted in a certified chemical fume hood.[11] Avoid inhalation of dust or vapors. Store in a cool, dry, well-ventilated area away from moisture and incompatible substances.[12]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[12][13] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[12][13]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of organic compounds, particularly those with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective use in research and development. This guide provides a foundational framework for scientists working with this important chemical intermediate.

References

- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.

- Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.

- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.

- sulphuryl chloride - Sdfine.

- TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry.

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry.

- CAS 69232-47-9 | (4-(Chlorosulfonyl)phenyl)

- [4-(chlorosulfonyl)

- Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety - Der Pharma Chemica.

- Benzenesulfonic acid, 4-chlorophenyl ester - the NIST WebBook.

- Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4'-methylene diphenyl diisocyan

- 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7)IR1 - ChemicalBook.

- Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC - NIH.

- Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed.

Sources

- 1. aceschem.com [aceschem.com]

- 2. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) IR Spectrum [m.chemicalbook.com]

- 8. PubChemLite - [4-(chlorosulfonyl)phenyl]methyl acetate (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 9. Benzenesulfonic acid, 4-chlorophenyl ester [webbook.nist.gov]

- 10. Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4’-methylene diphenyl diisocyanate aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to the Physicochemical Properties of (4-(Chlorosulfonyl)phenyl)methylene diacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safe handling of (4-(Chlorosulfonyl)phenyl)methylene diacetate. As a bifunctional molecule incorporating both a reactive sulfonyl chloride and a protected hydroxymethyl group in the form of a diacetate, this compound presents significant opportunities as a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering practical insights and detailed methodologies to facilitate its application in research and development.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a central benzene ring substituted with a chlorosulfonyl group and a methylene diacetate group at the para position. The presence of the electron-withdrawing sulfonyl chloride group and the ester functionalities significantly influences the reactivity and physicochemical characteristics of the molecule.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 69232-47-9[1][2][3][4][5][6] |

| Molecular Formula | C11H11ClO6S[1][2][3][6] |

| Molecular Weight | 306.72 g/mol [2][4] |

| SMILES | O=S(C1=CC=C(C(OC(C)=O)OC(C)=O)C=C1)(Cl)=O[3] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value/Information | Rationale/Source |

| Physical State | Predicted to be a solid at room temperature. | Aromatic sulfonyl chlorides and diacetates are often crystalline solids. |

| Melting Point | Not experimentally determined. | Likely to be a crystalline solid with a defined melting point. |

| Boiling Point | Not experimentally determined; likely to decompose at high temperatures. | The presence of the reactive sulfonyl chloride group makes it thermally labile. |

| Solubility | Predicted to be soluble in aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Insoluble in water. | The nonpolar aromatic ring and ester groups suggest solubility in organic solvents. The sulfonyl chloride moiety reacts with water. |

| Stability | Moisture-sensitive; reacts with water and other nucleophiles.[9][10] | The sulfonyl chloride group is susceptible to hydrolysis.[9] |

Synthesis and Purification

A plausible synthetic route to this compound involves a two-step process starting from (4-(hydroxymethyl)phenyl)methanol.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology:

Step 1: Synthesis of (4-(acetoxymethyl)phenyl)methanol diacetate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-(hydroxymethyl)phenyl)methanol in a suitable solvent such as pyridine.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacetate.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

In a clean, dry, round-bottom flask under an inert atmosphere, place the purified (4-(acetoxymethyl)phenyl)methanol diacetate.

-

Cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add chlorosulfonic acid dropwise to the cooled starting material with vigorous stirring, maintaining the temperature below 5 °C.[11]

-

After the addition is complete, allow the reaction to proceed at low temperature for a specified period, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The solid product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to obtain this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.[12]

Table 3: Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural Elucidation | Aromatic protons in the 7-8 ppm region, a singlet for the methylene proton, and singlets for the two acetate methyl groups.[12][13] |

| ¹³C NMR Spectroscopy | Structural Confirmation | Signals corresponding to the aromatic carbons, the methylene carbon, the carbonyl carbons of the acetates, and the methyl carbons.[13] |

| FTIR Spectroscopy | Functional Group Identification | Characteristic strong absorption bands for the S=O stretches of the sulfonyl chloride (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹), the C=O stretch of the esters (around 1740 cm⁻¹), and C-O stretches.[9][14] |

| Mass Spectrometry (MS) | Molecular Weight Determination | The molecular ion peak (M+) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[12] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak under appropriate chromatographic conditions (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase).[12][15][16][17] |

Detailed Experimental Protocols:

¹H NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

FTIR Spectroscopy Protocol (ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the sample spectrum.

-

Clean the crystal after analysis.

HPLC Protocol for Purity Analysis:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Inject the sample and record the chromatogram.

-

Calculate the purity based on the relative peak areas.

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.

-

Reaction with Nucleophiles: The sulfonyl chloride readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is the cornerstone of its utility as a synthetic building block.[8][10]

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[9] This necessitates handling and storage under anhydrous conditions.

-

Stability: The compound is expected to be stable under dry, inert conditions at ambient or reduced temperatures. Elevated temperatures may lead to decomposition.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for reactive and potentially corrosive chemicals.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][13]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][13] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[9][14]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and dispose of as hazardous waste.[9]

Hazard Statements:

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its bifunctional nature allows for the introduction of a sulfonyl linkage while the diacetate serves as a protected form of a benzylic alcohol. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. Available from: [Link]

-

Prediction of Physicochemical Properties of Organic Compounds from 2D Molecular Structure – Fragment Methods vs. LFER Models. Semantic Scholar. Available from: [Link]

-

Safe Handling and Storage of Benzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available from: [Link]

-

Benzenesulfonyl chloride. Wikipedia. Available from: [Link]

-

FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang. ScienceDirect. Available from: [Link]

-

Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available from: [Link]

- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.

-

Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

-

Selective remote C-H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis. The Royal Society of Chemistry. Available from: [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. AWS. Available from: [Link]

-

Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available from: [Link]

-

Synthesis of methylene diacetate. PrepChem.com. Available from: [Link]

-

4-(hydroxymethyl)phenyl acetate (6309-46-2). Chemchart. Available from: [Link]

-

methylene diacetate. ChemBK. Available from: [Link]

-

[4-(chlorosulfonyl)phenyl]methyl acetate (C9H9ClO4S). PubChemLite. Available from: [Link]

- CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate. Google Patents.

-

Methyl diacetate | C5H8O4 | CID 12345. PubChem. Available from: [Link]

-

(4-Chlorophenyl)phenylmethane | C13H11Cl | CID 13253. PubChem. Available from: [Link]

-

4-[(Chlorosulfonyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester. Pharmaffiliates. Available from: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. Available from: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 4. aceschem.com [aceschem.com]

- 5. 69232-47-9 | this compound - AiFChem [aifchem.com]

- 6. 69232-47-9|this compound|BLD Pharm [bldpharm.com]

- 7. revvitysignals.com [revvitysignals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ionike.com [ionike.com]

- 15. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Whitepaper: A Guide to the Reaction Mechanism of (4-(Chlorosulfonyl)phenyl)methylene Diacetate with Amines

Abstract

This technical guide provides an in-depth analysis of the reaction between (4-(Chlorosulfonyl)phenyl)methylene diacetate and various primary and secondary amines. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel sulfonamide derivatives. The core of this process lies in the chemoselective sulfonylation of the amine at the highly electrophilic sulfonyl chloride moiety, while preserving the methylene diacetate group, which serves as a protected aldehyde. We will explore the underlying principles governing this selectivity, detail the step-by-step reaction mechanism, present a robust, self-validating experimental protocol, and discuss the expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of complex molecular architectures.

Introduction: The Strategic Synthesis of Protected Aryl Sulfonamides

Sulfonamides are a cornerstone functional group in pharmacology, present in a wide array of drugs, including antibacterials, diuretics, and anti-inflammatory agents.[1] Their synthesis is a fundamental transformation in organic chemistry, most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This reaction is typically robust and high-yielding.

A significant challenge in modern drug discovery is the synthesis of multifunctional molecules where precise control over reactivity is paramount. The title compound, this compound, presents an interesting case study in chemoselectivity. It contains two distinct electrophilic sites: the highly reactive sulfonyl chloride group and the geminal diacetate, which functions as a protecting group for a benzaldehyde moiety.[4][5]

This guide dissects the reaction of this bifunctional substrate with amines. We will demonstrate that under controlled conditions, the amine selectively attacks the sulfonyl chloride, yielding a protected sulfonamide-aldehyde derivative. This strategy allows for the subsequent deprotection and modification of the aldehyde, providing a powerful route to complex, drug-like scaffolds. Understanding the nuances of this mechanism is critical for optimizing reaction conditions, maximizing yield, and preventing unwanted side reactions.

The Reactants: A Closer Look

This compound: The Electrophilic Substrate

The substrate molecule is characterized by a benzene ring substituted with two key functional groups:

-

The Chlorosulfonyl Group (-SO₂Cl): The sulfur atom in this group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a potent electrophile, readily susceptible to attack by nucleophiles like amines.

-

The Methylene Diacetate Group (-CH(OAc)₂): This is a geminal diacetate, a common protecting group for an aldehyde functional group.[5][6] It is an acetal-like structure that is notably stable under neutral and basic conditions. Its hydrolysis to reveal the parent aldehyde typically requires aqueous acid.[7] The carbonyl carbons of the acetate groups are also electrophilic, but significantly less so than the sulfonyl sulfur.

The strategic value of this substrate lies in the differential reactivity of these two sites, enabling selective functionalization.

Amines as Nucleophiles

Primary (R-NH₂) and secondary (R₂-NH) amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. Their reactivity can be modulated by the electronic and steric nature of the substituents (R groups).[2] In this reaction, the amine acts as the nucleophile, initiating the formation of the sulfur-nitrogen bond.

Core Reaction Mechanism: Sulfonamide Formation

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The process is highly chemoselective, a principle we will explore in detail.

The Question of Chemoselectivity

Successful synthesis hinges on the amine attacking the sulfonyl chloride exclusively, without reacting with the acetate groups. This selectivity is governed by the relative electrophilicity of the sulfur atom versus the acetate carbonyl carbons.

-

Sulfonyl Chloride: The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (2x O, 1x Cl), making it an extremely "hard" and potent electrophilic center.

-

Acetate Esters: The carbonyl carbons of the esters are also electrophilic but are "softer" and less reactive than the sulfonyl chloride. Amide formation from the reaction of an amine with an ester typically requires heat or catalysis, whereas sulfonamide formation is often rapid at room temperature.

Therefore, the kinetic product results from the amine's preferential attack on the more electrophilic sulfonyl chloride. The methylene diacetate group remains intact under the standard basic or neutral conditions used for this transformation.[8]

Step-by-Step Proposed Mechanism

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct.[2]

Step 1: Nucleophilic Attack The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This breaks the S=O pi bond, pushing electrons onto one of the oxygen atoms and forming a transient, tetrahedral intermediate.

Step 2: Reformation of the Sulfonyl Group and Chloride Ejection The negative charge on the oxygen atom reforms the S=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.

Step 3: Deprotonation The resulting positively charged ammonium species is deprotonated by a base (e.g., triethylamine or another molecule of the reactant amine) to yield the neutral sulfonamide product and the hydrochloride salt of the base.

Below is a visual representation of this mechanistic pathway.

Caption: Figure 1: Reaction Mechanism of Sulfonylation.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standard laboratory procedure for the synthesis of N-substituted (4-((diacetoxymethoxy)phenyl))sulfonamides. The procedure is designed to be self-validating by including clear steps for reaction monitoring and product characterization.

Materials and Reagents

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Rationale: Anhydrous conditions prevent premature hydrolysis of the sulfonyl chloride.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: Cooling helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Addition of Base and Amine: Sequentially add the base (e.g., triethylamine, 1.5 eq) followed by the slow, dropwise addition of the amine (1.1 eq).

-

Rationale: The base is added first to be readily available to neutralize the HCl as it is formed. Slow addition of the amine maintains temperature control.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Rationale: Reaction time will vary depending on the nucleophilicity of the amine. Aromatic amines may require longer reaction times or gentle heating.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Rationale: TLC provides a simple, qualitative check for reaction completion, preventing unnecessarily long reaction times or premature workup.

-

-

Workup - Quenching: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aq. NaHCO₃ (to remove any remaining acid), and finally with brine.

-

Rationale: This aqueous workup sequence removes impurities and byproducts, simplifying the final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of residual water is crucial before concentrating to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Chromatography separates the desired product from any unreacted starting materials or non-polar/polar impurities.

-

Characterization of the Product

The identity and purity of the final sulfonamide product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and the presence of all expected protons and carbons.

-

FT-IR Spectroscopy: To identify key functional groups, such as the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹) and the C=O stretch of the acetates (~1750 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.

Caption: Figure 2: Experimental Workflow.

Data Summary & Expected Outcomes

The efficiency of the reaction is dependent on the nature of the amine. The following table summarizes expected outcomes based on amine structure.

| Amine Type | Relative Reactivity | Typical Reaction Time | Expected Yield | Key Considerations |

| Primary Aliphatic | High | 1-4 hours | > 85% | Reaction is often fast and exothermic; cooling is critical. |

| Secondary Aliphatic | Moderate to High | 2-8 hours | > 80% | Steric hindrance around the nitrogen can slow the reaction. |

| Primary Aromatic | Moderate | 4-16 hours | 60-85% | Reduced nucleophilicity requires longer reaction times or gentle heat. |

| Secondary Aromatic | Low | 12-24 hours | 40-70% | Can be challenging due to both electronic and steric effects. |

Conclusion

The reaction of this compound with amines is a powerful and reliable method for synthesizing protected aryl sulfonamides. The reaction's success is rooted in the high electrophilicity of the sulfonyl chloride group, which ensures excellent chemoselectivity over the less reactive methylene diacetate protecting group. The provided mechanism and experimental protocol offer a solid foundation for researchers to employ this transformation. By understanding the interplay of reactant reactivity and controlling the reaction conditions, scientists can efficiently generate valuable intermediates for applications in drug discovery and complex molecule synthesis.

References

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.

- Journal of the American Chemical Society. (2023).

- Macmillan Group - Princeton University. (2023).

- PMC - NIH.

- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

- SciSpace. (1957).

- NIH. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.

- RSC Advances. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.

- ResearchGate. (2025).

- ElectronicsAndBooks. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4-vinylpyridine).

- Protecting Groups.

- Wikipedia. Protecting group.

- Organic Chemistry Portal. Protective Groups.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Protective Groups [organic-chemistry.org]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. scispace.com [scispace.com]

- 8. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Potential of (4-(Chlorosulfonyl)phenyl)methylene diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Chlorosulfonyl)phenyl)methylene diacetate is a bifunctional aromatic compound poised for significant exploration in synthetic and medicinal chemistry. Characterized by a highly reactive sulfonyl chloride group and a protected aldehyde in the form of a methylene diacetate, this molecule offers a unique platform for creating diverse and complex chemical entities. While direct literature on this specific compound is sparse, its constituent functional groups are cornerstones of chemical synthesis, suggesting a vast and untapped research potential. This guide will dissect the latent opportunities presented by this molecule, grounded in the established reactivity of its components. We will explore its promise as a versatile building block for novel sulfonamide libraries, its potential in the synthesis of innovative heterocyclic systems, and its application as a chemical probe for exploring biological pathways. By providing a framework of detailed synthetic protocols and proposing novel research trajectories, we aim to catalyze new avenues of discovery centered on this promising, yet underexplored, chemical scaffold.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery and materials science, the efficiency of a synthetic route is paramount. Molecules that serve as versatile building blocks, or scaffolds, are invaluable as they allow for the rapid generation of diverse compound libraries. This compound, with CAS Number 69232-47-9, represents such a scaffold.[1][2][3][4] Its structure uniquely combines two key functional groups with orthogonal reactivity:

-

Aryl Sulfonyl Chloride (-SO₂Cl): A powerful electrophile, this group is the premier precursor for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry.[5][6] Sulfonamides are present in a wide array of therapeutics, including antibiotics, diuretics, and anticancer agents.[5][7][8] The sulfonyl group can act as a hydrogen bond acceptor and its introduction can enhance metabolic stability and modulate pharmacokinetic properties.[7]

-

Methylene Diacetate (-CH(OAc)₂): Also known as a geminal diacetate, this moiety serves as a stable, masked form of an aldehyde.[9] It is less reactive than a free aldehyde, allowing for selective reactions at the sulfonyl chloride group. The aldehyde can be readily deprotected under acidic conditions to participate in a vast range of subsequent chemical transformations.[10]

This duality makes this compound a highly strategic starting material. One can first elaborate the sulfonyl chloride and then unmask the aldehyde for further diversification, or vice versa, enabling a modular and powerful approach to novel molecule synthesis.

Diagram 1: Core Molecular Structure and Functional Groups A diagram illustrating the key reactive sites on the molecule.

Potential Research Area 1: Advanced Sulfonamide Library Synthesis

The most immediate application for this reagent is in the creation of novel sulfonamide libraries with built-in functionality for further modification. The classic reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation.[6] The uniqueness here lies in the latent aldehyde.

Scientific Rationale & Experimental Causality

Traditional sulfonamide synthesis yields a final product. By using this compound, the initial product is not an endpoint but an intermediate, (4-(N-substituted-sulfamoyl)phenyl)methylene diacetate. This intermediate retains a masked aldehyde, which can be deprotected to yield 4-(N-substituted-sulfamoyl)benzaldehyde. This aldehyde is a gateway to numerous subsequent reactions:

-

Reductive Amination: To introduce a second point of diversity.

-

Wittig Olefination: To append various unsaturated systems.

-

Condensation Reactions: To form Schiff bases, hydrazones, or oximes.

-

Henry and Aldol Reactions: For carbon-carbon bond formation.

This two-stage diversification strategy allows for the exploration of a much larger chemical space from a single starting material.

Proposed Experimental Workflow

Diagram 2: Two-Stage Library Synthesis Workflow A workflow for creating diverse sulfonamide derivatives.

Protocol 2.2.1: Synthesis of (4-(N-benzylsulfamoyl)phenyl)methylene diacetate

-

Dissolve this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add a solution of benzylamine (1.1 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with 1M HCl (aq).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the target intermediate.

Protocol 2.2.2: Deprotection and Reductive Amination

-

Dissolve the product from Protocol 2.2.1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and 2M HCl (3:1 v/v).

-

Stir at room temperature for 2-4 hours until TLC analysis shows complete conversion to the aldehyde.

-

Neutralize the mixture carefully with saturated NaHCO₃ (aq) and extract with ethyl acetate.

-

Dry the organic extracts and concentrate to yield the crude 4-(N-benzylsulfamoyl)benzaldehyde, which can be used directly.

-

Dissolve the crude aldehyde and morpholine (1.2 eq) in methanol.

-

Add acetic acid (catalytic amount) and stir for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq) in portions and stir overnight at room temperature.

-

Quench the reaction with water, and extract with DCM.

-

Purify via column chromatography to obtain the final, doubly-functionalized product.

Potential Research Area 2: Synthesis of Novel Heterocyclic Scaffolds

The precursor to the title compound, 4-formylbenzenesulfonyl chloride, is a known building block.[11][12] By masking the aldehyde, this compound allows for novel synthetic strategies where the sulfonyl chloride is reacted first, followed by cyclization reactions involving the deprotected aldehyde. This opens the door to novel classes of sulfur-containing heterocycles, which are of great interest in medicinal chemistry.

Scientific Rationale & Experimental Causality

Many established multi-component reactions (MCRs) for heterocycle synthesis utilize an aromatic aldehyde as a key starting material. By first reacting the sulfonyl chloride with a nucleophile containing an additional reactive site (e.g., an amine with an adjacent active methylene group or a thiol), a linear precursor is formed. Subsequent deprotection of the aldehyde and intramolecular cyclization can lead to complex ring systems in a highly efficient manner.

Example Pathway: Synthesis of Novel Dihydropyrimidinone Derivatives

A promising avenue is a Biginelli-type reaction. A sulfonamide can be formed with urea or thiourea. After deprotection, the resulting aldehyde can undergo an intramolecular acid-catalyzed cyclization with an active methylene compound to form a dihydropyrimidinone ring fused or linked to the sulfonamide moiety.

Proposed Experimental Workflow

Diagram 3: Heterocycle Synthesis via Intramolecular Cyclization A logical flow for building complex heterocyclic systems.

Protocol 3.2.1: Synthesis of a Dihydropyrimidine Precursor

-

Dissolve this compound (1.0 eq) and urea (1.2 eq) in dry pyridine at 0 °C.

-

Stir the reaction and allow it to warm to room temperature, then heat to 60 °C for 12 hours.

-

Cool the reaction, pour it into ice-water, and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the N-carbamoylsulfonamide intermediate.

-

Deprotect the aldehyde using the method described in Protocol 2.2.2 (step 1-4).

Protocol 3.2.2: Cyclization to form Dihydropyrimidinone

-

To a solution of the deprotected aldehyde from Protocol 3.2.1 (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of HCl (a few drops).

-

Reflux the mixture for 8-12 hours, monitoring for the formation of the cyclized product by LC-MS.

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

Filter the solid or concentrate the solution and purify by recrystallization or column chromatography.

Potential Research Area 3: Development of Covalent Probes and Activity-Based Profiling

The sulfonyl chloride group is not just a synthetic handle; it is a reactive electrophile capable of forming covalent bonds with nucleophilic residues on proteins, such as lysine, tyrosine, or serine. This reactivity, combined with the aldehyde functionality, makes the compound an excellent starting point for designing targeted covalent inhibitors or activity-based probes.

Scientific Rationale & Experimental Causality

A powerful strategy in chemical biology is to design molecules that can both bind to a target protein and then form an irreversible covalent bond. The core of this compound can be elaborated into a targeting moiety. For example, the aldehyde can be converted into a pharmacophore known to have affinity for a specific enzyme class (e.g., kinases, proteases). The sulfonyl chloride can then act as the "warhead," covalently modifying the target protein upon binding.

Alternatively, the aldehyde can be functionalized with a reporter tag (like a fluorophore or a biotin handle) via a stable linkage (e.g., an oxime or hydrazone). The resulting molecule can be used in activity-based protein profiling (ABPP) experiments to identify proteins that react with the sulfonyl chloride warhead in a complex biological sample.

Summary of Physicochemical Properties and Data

A thorough understanding of a compound's properties is critical for experimental design. While extensive experimental data for the title compound is not widely published, data for its core components are well-documented.

| Property | This compound | 4-Formylbenzenesulfonyl chloride | Benzal diacetate |

| CAS Number | 69232-47-9[1] | 85822-16-8[11][12] | 581-55-5[10][13] |

| Molecular Formula | C₁₁H₁₁ClO₆S[1] | C₇H₅ClO₃S[12] | C₁₁H₁₂O₄[9][13] |

| Molecular Weight | 306.72 g/mol [1] | 204.63 g/mol [12] | 208.21 g/mol [9][13] |

| Key Reactive Groups | Sulfonyl chloride, Methylene diacetate | Sulfonyl chloride, Aldehyde | Methylene diacetate |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc); reactive with protic solvents like water and alcohols. | Soluble in organic solvents; reactive with water.[11] | Soluble in organic solvents, insoluble in water.[9] |

| Primary Hazard | Corrosive, moisture-sensitive.[14] | Corrosive, skin/eye irritant. | May cause skin, eye, and respiratory irritation.[9] |

Conclusion and Future Outlook

This compound is more than just another chemical reagent; it is a strategic platform for innovation. Its bifunctional nature provides a clear and logical pathway for the systematic creation of complex molecular architectures. The research areas proposed herein—advanced library synthesis, novel heterocycle formation, and chemical probe development—represent only the initial foray into its potential applications. As researchers in organic synthesis and drug discovery continue to seek more efficient ways to navigate chemical space, scaffolds like this one will become increasingly valuable. The systematic exploration of its reactivity and the creative application of its synthetic potential are certain to yield novel compounds with significant scientific and therapeutic impact.

References

- CymitQuimica. (n.d.). CAS 1196151-28-6: 4-Formylbenzenemethanesulfonyl chloride.

- Smolecule. (n.d.). Buy Benzal diacetate | 581-55-5.

- Biosynth. (n.d.). 4-formylbenzene-1-sulfonyl chloride | 85822-16-8.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Chem Catalyst Pro. (2026, January 17). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- ChemBK. (2024, April 9). BENZAL DIACETATE.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Cheméo. (n.d.). Chemical Properties of Benzal diacetate (CAS 581-55-5).

- ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF.

- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

- LookChem. (n.d.). 4-formylbenzenesulfonyl Chloride.

- National Institute of Standards and Technology. (n.d.). Benzal diacetate - the NIST WebBook.

- Aceschem. (n.d.). CAS 69232-47-9 | this compound.

- Sigma-Aldrich. (n.d.). 4-Formylbenzenesulfonyl chloride.

- PubChem. (n.d.). 4-Formamidobenzene-1-sulfonyl chloride | C7H6ClNO3S | CID 13725504.

- PubChemLite. (n.d.). [4-(chlorosulfonyl)phenyl]methyl acetate (C9H9ClO4S).

- Santa Cruz Biotechnology. (n.d.). (acetyloxy)[4-(chlorosulfonyl)phenyl]methyl acetate | SCBT.

- BLD Pharm. (n.d.). 69232-47-9|this compound.

- Google Patents. (n.d.). CN104725223A - Preparation method for methylene diacetate.

- Aladdin. (n.d.). This compound.

- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure.

- PubChem. (n.d.). 4-Methylphenyl acetate | C9H10O2 | CID 8797.

Sources

- 1. aceschem.com [aceschem.com]

- 2. scbt.com [scbt.com]

- 3. 69232-47-9|this compound|BLD Pharm [bldpharm.com]

- 4. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 5. nbinno.com [nbinno.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. chembk.com [chembk.com]

- 10. Buy Benzal diacetate | 581-55-5 [smolecule.com]

- 11. biosynth.com [biosynth.com]

- 12. lookchem.com [lookchem.com]

- 13. Benzal diacetate [webbook.nist.gov]

- 14. CAS 1196151-28-6: 4-Formylbenzenemethanesulfonyl chloride [cymitquimica.com]

theoretical studies on (4-(Chlorosulfonyl)phenyl)methylene diacetate reactivity

An In-Depth Technical Guide to the Reactivity of (4-(Chlorosulfonyl)phenyl)methylene Diacetate

Abstract

This compound is a bifunctional reagent possessing two distinct and orthogonally reactive functional groups: a highly electrophilic aryl sulfonyl chloride and a hydrolysis-sensitive methylene diacetate. This combination makes it a versatile building block in synthetic chemistry, particularly for the development of complex molecular architectures in drug discovery and materials science. This guide provides a detailed theoretical and practical examination of its reactivity. We will explore the reactivity of the sulfonyl chloride moiety with various nucleophiles, the controlled hydrolysis of the methylene diacetate group to unmask a reactive aldehyde, and the strategic application of its orthogonal properties in multi-step synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction and Structural Significance

In the landscape of modern synthetic chemistry, molecules that offer multiple, selectively addressable reactive sites are of paramount importance. This compound, with the CAS Number 69232-47-9, falls into this critical class of reagents.[1] Its structure is deceptively simple, yet it provides a powerful platform for divergent synthesis.

-

The Aryl Sulfonyl Chloride Moiety: This is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.[2][3] This group is a cornerstone for the synthesis of sulfonamides, sulfonate esters, and other sulfur(VI) linkages, which are prevalent in a vast number of pharmaceuticals.[4][5] The reactivity of this group is robust and predictable, allowing for coupling with a wide array of nucleophiles.

-

The Methylene Diacetate Moiety: This functional group is essentially a protected form of an aldehyde. It is stable under the neutral or mildly acidic conditions often used for sulfonylation reactions but can be readily hydrolyzed under appropriate acidic or basic conditions to reveal the parent benzaldehyde. This "masked" aldehyde functionality allows for sequential reaction pathways.

The strategic value of this compound lies in its orthogonal reactivity . One can perform chemistry on the sulfonyl chloride group while the diacetate remains intact, and subsequently, unmask the aldehyde for further transformations. This guide will dissect these two reactive centers to provide a comprehensive understanding of their behavior.

Physicochemical and Electronic Properties

A thorough understanding of a reagent's physical and electronic properties is fundamental to predicting its behavior and designing successful experiments.

| Property | Value | Reference |

| CAS Number | 69232-47-9 | [1] |

| Molecular Formula | C₁₁H₁₁ClO₆S | [1] |

| Molecular Weight | 306.72 g/mol | [1] |

| MDL Number | MFCD09991564 | [1] |

The key to the molecule's reactivity is its electronic landscape. The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a hard electrophile. This high electrophilicity is the driving force for its reactions with nucleophiles. Conversely, the carbon atom of the methylene diacetate group is susceptible to nucleophilic attack (by water during hydrolysis) once one of the acetate groups is protonated under acidic conditions, facilitating its departure.

Reactivity Profile I: The Sulfonyl Chloride Moiety

The reaction of aryl sulfonyl chlorides with nucleophiles is a well-established and reliable transformation in organic synthesis. The general mechanism proceeds via a nucleophilic addition-elimination pathway, where the nucleophile attacks the electrophilic sulfur atom, forming a transient trigonal bipyramidal intermediate, which then collapses, expelling the chloride ion.[6]

Reaction with Amines: Sulfonamide Synthesis

The most prominent reaction of sulfonyl chlorides is their coupling with primary and secondary amines to form highly stable sulfonamides.[4][7] This linkage is a key pharmacophore in many blockbuster drugs.

Causality: The reaction requires a base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine. Its purpose is twofold: first, to neutralize the hydrochloric acid (HCl) generated during the reaction, and second, to prevent the protonation of the amine nucleophile, which would render it unreactive.[8] The hydrogen on the nitrogen of a primary or secondary amine that has reacted with a sulfonyl chloride becomes acidic due to the strong electron-withdrawing sulfonyl group, a principle exploited in the Hinsberg test for distinguishing amines.[4][7]

Experimental Protocol: General Procedure for Sulfonamide Formation

-

Setup: To a solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equivalents).

-

Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Reaction with Alcohols & Phenols: Sulfonate Ester Synthesis

Reacting sulfonyl chlorides with alcohols or phenols in the presence of a base yields sulfonate esters.[9] These esters are not only stable linkages in their own right but are also excellent leaving groups in nucleophilic substitution reactions, comparable to halides. The mechanism is analogous to sulfonamide formation.

Causality: Pyridine is often used as both the base and the solvent for this transformation. Its role is to activate the sulfonyl chloride and neutralize the resulting HCl. Catalytic amounts of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction with sterically hindered alcohols.

Reactivity Profile II: The Methylene Diacetate Moiety

The methylene diacetate group serves as a stable protecting group for the benzaldehyde functionality. Its reactivity is centered on its hydrolysis to reveal the aldehyde.

Hydrolysis to Form 4-(Chlorosulfonyl)benzaldehyde

This transformation is a classic example of acetal hydrolysis and can be effectively catalyzed by acid.

Mechanism: Under acidic conditions, one of the acetate carbonyl oxygens is protonated, making the acetate a better leaving group. A water molecule then attacks the carbocationic intermediate. Subsequent proton transfers and elimination of the second acetate group yield the aldehyde.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Setup: Dissolve the starting material, for instance, the sulfonamide product from the previous step (1.0 equivalent), in a mixture of a water-miscible solvent (e.g., THF, acetone) and aqueous acid (e.g., 2M HCl, 10% H₂SO₄).

-

Reaction: Heat the mixture to a temperature between 50 °C and reflux, monitoring the reaction by TLC for the disappearance of the starting material.

-

Workup: After cooling to room temperature, neutralize the acid carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting aldehyde product as needed, typically by column chromatography.

Caption: The stepwise mechanism for the acid-catalyzed hydrolysis of the diacetate.

Strategic Synthesis: Leveraging Orthogonal Reactivity

The true synthetic power of this compound is realized when its two reactive sites are addressed in a planned sequence. A researcher can first build complexity around the sulfonamide core and then use the aldehyde as a handle for further diversification.

Example Synthetic Pathway:

-

Sulfonamide Formation: React this compound with a valuable amine (e.g., a complex drug fragment) to form the sulfonamide.

-

Deprotection: Hydrolyze the methylene diacetate group to unmask the aldehyde.

-

Further Functionalization: Use the aldehyde for a subsequent reaction, such as:

-

Reductive Amination: To introduce a new amine-containing substituent.

-

Wittig Reaction: To form an alkene.

-

Aldol Condensation: To build a more complex carbon skeleton.

-

This strategy allows for the late-stage functionalization of molecules, a highly desirable approach in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

Caption: A divergent synthetic strategy using the title compound.

Conclusion

This compound is a highly valuable bifunctional building block. Its reactivity is dominated by the electrophilic sulfonyl chloride and the protected aldehyde functionality of the methylene diacetate. A comprehensive understanding of the distinct conditions required to engage each reactive site allows for the logical and efficient design of complex synthetic routes. By first exploiting the robust formation of sulfonamides or sulfonate esters, chemists can install a key structural motif before unmasking a versatile aldehyde for a host of subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. This orthogonal reactivity profile cements its role as a powerful tool for professionals in drug discovery and advanced materials synthesis.

References

-

Chemistry university. (2021). Sulfonyl Chlorides. YouTube. [Link]

-

Bar-Eli, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]

-

LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Electrophilic chlorination by sulfuryl chloride. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Abdellatif, K. R. A., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Scientific Reports, 11(1), 16738. [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1547. [Link]

-

King, J. F., et al. (1988). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 60(5), 651-656. [Link]

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761. [Link]

-

YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

-

ResearchGate. (n.d.). Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. [Link]

-

ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

-

ACS Publications. (n.d.). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]

-

RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

PubMed Central. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

Methodological & Application

protocol for using (4-(Chlorosulfonyl)phenyl)methylene diacetate in peptide synthesis

An Application Guide for the Site-Specific Modification of Peptides Using (4-(Chlorosulfonyl)phenyl)methylene diacetate

Abstract

The precise, covalent modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of unique chemical handles enables a wide array of applications, from the development of antibody-drug conjugates to the creation of advanced diagnostic probes. Aldehyde functionalities are particularly valuable due to their ability to undergo specific ligation reactions, such as oxime formation. This document provides a comprehensive guide to using This compound , a bifunctional reagent designed to introduce a protected aldehyde onto a peptide's N-terminus or a lysine side chain. We will detail the mechanism of action, provide step-by-step protocols for solid-phase peptide synthesis (SPPS), and offer expert insights into process optimization and troubleshooting.

Reagent Analysis and Mechanism of Action

This compound is a novel reagent featuring two key reactive moieties that function orthogonally:

-

Aromatic Sulfonyl Chloride (-SO₂Cl): This group reacts readily and specifically with primary and secondary amines, such as the N-terminal α-amino group or the ε-amino group of a lysine residue. This reaction forms a highly stable sulfonamide bond, effectively capping the amine.[1][2] The reaction is typically conducted in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.[2]

-

Methylene Diacetate (-CH(OAc)₂): This functional group is a gem-diacetate, a common and stable protecting group for an aldehyde. It is stable to the basic conditions of Fmoc-based peptide synthesis and the mildly acidic conditions used for some coupling reactions.[3] The aldehyde can be unmasked later through hydrolysis, typically under acidic conditions.

The overall strategy involves a two-stage process: first, the covalent attachment of the reagent to the peptide via sulfonamide bond formation, followed by the deprotection of the diacetate to reveal the reactive aldehyde.

Caption: Proposed two-stage reaction mechanism for peptide modification.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which is common in modern peptide synthesis.[4] The modification is performed on the fully assembled peptide while it is still attached to the resin, prior to final cleavage and side-chain deprotection.

Protocol 2.1: N-Terminal Modification of a Resin-Bound Peptide

This protocol details the sulfonylation of the final N-terminal α-amino group.

Materials:

-

Fully assembled, N-terminally deprotected peptide on a solid support (e.g., Rink Amide or Wang resin).

-

This compound.

-

N,N-Diisopropylethylamine (DIPEA).

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[5]

-

Reagents for washing: DMF, DCM, Methanol (MeOH).

-

Kaiser test kit for monitoring the reaction.

Step-by-Step Methodology:

-

Resin Preparation: Following the final Fmoc deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine. Swell the resin in anhydrous DMF for 20 minutes.

-

Reagent Solution: In a separate vial, prepare a 0.2 M solution of this compound in anhydrous DMF. For a 0.1 mmol scale synthesis, this would be 2.5 mL for a 5-fold molar excess.

-

Reaction Setup: Drain the DMF from the swollen resin. Immediately add the reagent solution to the reaction vessel.

-

Base Addition: Add DIPEA (10 equivalents relative to the resin loading). For a 0.1 mmol scale, this is 174 µL (1.0 mmol).

-

Reaction: Agitate the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by taking a small sample of resin beads, washing them thoroughly, and performing a Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates complete reaction of the primary amine.

-

Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove all excess reagents and byproducts: DMF (5x), DCM (5x), and MeOH (3x).

-

Drying: Dry the resin under a high vacuum for at least 2 hours. The resin-bound, modified peptide is now ready for the next stage.

Protocol 2.2: Cleavage and Aldehyde Deprotection

The diacetate group is typically hydrolyzed during the final acid-mediated cleavage of the peptide from the resin. Standard cleavage cocktails containing trifluoroacetic acid (TFA) are sufficient for this transformation.

Materials:

-

Modified peptide-resin from Protocol 2.1.

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v) is a robust choice for peptides containing sensitive residues like Cys, Met, or Trp.[6]

-

Cold diethyl ether.

-

Centrifuge.

-

Lyophilizer.

Step-by-Step Methodology:

-

Cleavage Reaction: Place the dry peptide-resin in a reaction vessel. Add the cleavage cocktail (typically 10 mL per gram of resin).

-

Incubation: Agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin, removes acid-labile side-chain protecting groups (like Boc, tBu, Trt), and hydrolyzes the methylene diacetate to the aldehyde.[6][]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a stream of nitrogen. Add the concentrated solution dropwise to a falcon tube containing cold diethyl ether (approx. 40 mL) to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether.

-

Purification: After a final decantation, dry the crude peptide pellet under vacuum. Dissolve the peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the final product identity and purity using LC-MS. The expected mass will correspond to the peptide sequence plus the mass of the (4-formylphenyl)sulfonyl modification.

Caption: Experimental workflow from peptide-resin to purified product.

Quantitative Data and Optimization

For successful and reproducible synthesis, careful control of reaction parameters is essential. The following table provides recommended starting conditions for the sulfonylation step.

| Parameter | Recommended Value | Rationale & Notes |

| Reagent Molar Excess | 3-5 equivalents | Ensures the reaction is driven to completion. Higher excess may be needed for sterically hindered N-termini. |

| Base Molar Excess | 6-10 equivalents | A non-nucleophilic base is crucial to prevent side reactions. Sufficient excess ensures the scavenging of HCl byproduct.[2] |

| Solvent | Anhydrous DMF or DCM | Must be anhydrous to prevent hydrolysis of the sulfonyl chloride. DMF provides excellent swelling for most resins.[5] |

| Concentration | 0.1 - 0.2 M | A balance between solubility and reaction kinetics. |

| Reaction Time | 4 - 12 hours | Monitor with a Kaiser test. Reaction is typically complete within 6 hours. |

| Temperature | Room Temperature (20-25°C) | Exothermic reactions are not expected. Elevated temperatures are generally not required. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Sulfonylation (Positive Kaiser Test) | 1. Insufficient reagent or base excess.2. Steric hindrance at the N-terminus.3. Deactivated sulfonyl chloride due to moisture. | 1. Increase the molar excess of the reagent and base.2. Extend the reaction time to 24 hours.3. Ensure all solvents and reagents are strictly anhydrous. |

| Low Final Yield | 1. Incomplete coupling during peptide assembly.2. Poor peptide precipitation or handling loss.3. Side reactions during cleavage. | 1. Review the synthesis history of the precursor peptide.2. Ensure the use of sufficiently cold diethyl ether and careful handling during washing steps.3. Use appropriate scavengers in the cleavage cocktail based on the peptide sequence.[6] |

| Unexpected Mass in LC-MS | 1. Incomplete removal of side-chain protecting groups.2. Modification of other nucleophilic side chains (e.g., Tyr, Ser, Thr). | 1. Increase cleavage time or use a stronger cleavage cocktail.2. Ensure all susceptible side chains were properly protected during synthesis. The sulfonylation is generally highly selective for the more nucleophilic primary amine. |

| No Aldehyde Detected (Mass corresponds to diacetate) | Incomplete hydrolysis of the diacetate group. | Extend the TFA cleavage time to 4 hours to ensure complete hydrolysis. |

Conclusion

The use of this compound offers a robust and straightforward method for introducing a site-specific, latent aldehyde functionality into synthetic peptides. The protocol leverages well-established principles of sulfonamide chemistry and solid-phase synthesis. The resulting aldehyde-modified peptide is a valuable intermediate for a host of bioconjugation strategies, enabling advanced research in drug delivery, diagnostics, and fundamental biological studies.

References

- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Google Patents. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.

- Luxembourg Bio Technologies. Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis.

- YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.